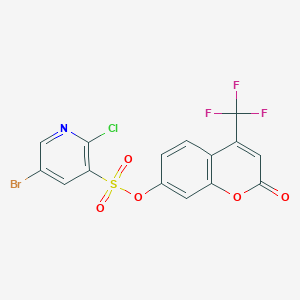
2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl 5-bromo-2-chloropyridine-3-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl 5-bromo-2-chloropyridine-3-sulfonate” is a complex organic compound that features a chromenyl group, a pyridine ring, and various functional groups such as trifluoromethyl, bromo, and chloro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl 5-bromo-2-chloropyridine-3-sulfonate” typically involves multi-step organic reactions. The starting materials might include chromen derivatives and pyridine sulfonates. Key steps could involve:
Formation of the chromenyl group: This might involve cyclization reactions under acidic or basic conditions.
Introduction of the trifluoromethyl group: This could be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Bromination and chlorination: These steps might involve the use of bromine and chlorine sources under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the chromenyl group.
Reduction: Reduction reactions could target the sulfonate or halogen substituents.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the pyridine ring or the halogenated positions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield chromenones, while substitution could introduce various functional groups into the pyridine ring.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl group, in particular, is known to enhance biological activity.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The presence of multiple functional groups allows for the fine-tuning of its pharmacokinetic and pharmacodynamic properties.
Industry
In the industrial sector, this compound might find applications in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl 5-bromo-2-chloropyridine-3-sulfonate” would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group could enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl 5-bromo-2-chloropyridine-3-carboxylate
- 2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl 5-bromo-2-chloropyridine-3-phosphate
Uniqueness
Compared to similar compounds, “2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl 5-bromo-2-chloropyridine-3-sulfonate” might exhibit unique properties due to the presence of the sulfonate group, which can influence its solubility, reactivity, and biological activity.
Properties
IUPAC Name |
[2-oxo-4-(trifluoromethyl)chromen-7-yl] 5-bromo-2-chloropyridine-3-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6BrClF3NO5S/c16-7-3-12(14(17)21-6-7)27(23,24)26-8-1-2-9-10(15(18,19)20)5-13(22)25-11(9)4-8/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAUQEDUKIHQMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OS(=O)(=O)C3=C(N=CC(=C3)Br)Cl)OC(=O)C=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6BrClF3NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














